MRS2179 tetrasodium

Description

BenchChem offers high-quality MRS2179 tetrasodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MRS2179 tetrasodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

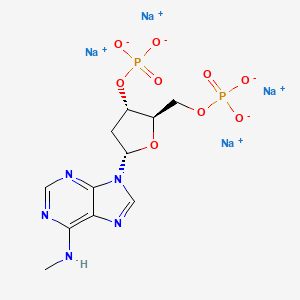

IUPAC Name |

tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQPYQWGFCKEY-IDAKGYGSSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5Na4O9P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of MRS2179 tetrasodium, a selective P2Y1 receptor antagonist. It includes a summary of its binding and functional data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[4] In platelets, the activation of the P2Y1 receptor by ADP leads to shape change and the initial phase of aggregation.[3][4][5] MRS2179 exerts its effects by binding to the P2Y1 receptor and preventing ADP from binding, thereby inhibiting these downstream signaling events.[4] This makes it a valuable tool for studying P2Y1 receptor function and a potential therapeutic agent for thrombotic diseases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for MRS2179 tetrasodium, including its binding affinity, potency, and selectivity.

Table 1: Binding Affinity and Potency of MRS2179

| Parameter | Species/System | Value | Reference |

| Kb | Turkey P2Y1 Receptor | 102 nM | [1] |

| pA2 | Turkey P2Y1 Receptor | 6.99 | [1] |

| Kd ([33P]MRS2179) | Washed Human Platelets | 109 ± 18 nM | [4][5] |

| Bmax ([33P]MRS2179) | Washed Human Platelets | 134 ± 8 sites/platelet | [4][5] |

Table 2: Selectivity Profile of MRS2179

| Receptor | IC50 (µM) | Reference |

| P2X1 | 1.15 | [1][2][3] |

| P2X3 | 12.9 | [1][2][3] |

| P2X2 | > 100 | [1][2][3] |

| P2X4 | > 100 | [1][2][3] |

| P2Y2 | > 100 | [1][2][3] |

| P2Y4 | > 100 | [1][2][3] |

| P2Y6 | > 100 | [1][2][3] |

Signaling Pathway

The following diagram illustrates the P2Y1 receptor signaling pathway and the mechanism of inhibition by MRS2179.

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2179.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MRS2179.

Radioligand Binding Assay

This protocol is adapted from studies characterizing P2Y1 receptors on human platelets.[4][5]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of MRS2179 for the P2Y1 receptor on human platelets.

Materials:

-

[33P]MRS2179 (Radioligand)

-

Unlabeled MRS2179 (for competition assays)

-

Washed human platelets

-

Binding Buffer (e.g., Tyrode's buffer: 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.6 mM glucose, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation and wash them in a suitable buffer to remove plasma components.[6][7]

-

Incubation: In a final volume of 200 µL, incubate washed platelets (typically 1-2 x 108 cells/mL) with increasing concentrations of [33P]MRS2179 (e.g., 0.1-100 nM) in binding buffer. For competition experiments, incubate a fixed concentration of [33P]MRS2179 with increasing concentrations of unlabeled MRS2179.

-

Equilibration: Incubate the mixture at room temperature (e.g., 22°C) for a predetermined time to reach equilibrium (e.g., 30 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from saturation binding experiments, or IC50 values from competition experiments, which can be converted to Ki.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing platelet function.[2]

Objective: To evaluate the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed human platelets

-

ADP (Agonist)

-

MRS2179

-

Saline or appropriate vehicle

-

Light Transmission Aggregometer

Procedure:

-

Sample Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 108 platelets/mL).

-

Instrument Setup: Calibrate the aggregometer with platelet-poor plasma (PPP) to set 100% aggregation and with PRP to set 0% aggregation.

-

Incubation: Place a cuvette containing PRP and a stir bar into the aggregometer at 37°C. Add MRS2179 at various concentrations and incubate for a short period (e.g., 1-5 minutes).

-

Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of MRS2179 and calculate the IC50 value.

Calcium Mobilization Assay

This is a common assay to measure the activation of Gq-coupled receptors.[8][9][10][11][12]

Objective: To determine the effect of MRS2179 on ADP-induced intracellular calcium mobilization.

Materials:

-

A suitable cell line expressing the P2Y1 receptor (e.g., CHO cells) or washed platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

ADP (Agonist)

-

MRS2179

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell/Platelet Loading: Incubate the cells or washed platelets with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells/platelets to remove extracellular dye.

-

Antagonist Incubation: Add various concentrations of MRS2179 to the wells and incubate for a short period.

-

Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a specific concentration of ADP and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Determine the inhibitory effect of MRS2179 and calculate its IC50.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

This is a widely used model to evaluate the antithrombotic effects of compounds in vivo.[1][3][13][14]

Objective: To assess the in vivo efficacy of MRS2179 in preventing arterial thrombosis.

Materials:

-

Mice (e.g., C57BL/6 strain)

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl3) solution (e.g., 10% w/v)

-

Filter paper

-

Doppler flow probe

-

Surgical instruments

-

MRS2179 solution for injection

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.

-

Drug Administration: Administer MRS2179 or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined time before thrombosis induction.

-

Thrombosis Induction: Place a Doppler flow probe around the carotid artery to monitor blood flow. Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes).

-

Measurement: Continuously monitor blood flow until complete occlusion of the artery occurs (cessation of blood flow). Record the time to occlusion.

-

Data Analysis: Compare the time to occlusion in the MRS2179-treated group with the control group to determine the antithrombotic effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of MRS2179 on platelet aggregation.

Caption: Workflow for Platelet Aggregation Assay with MRS2179.

References

- 1. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]

- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uknowledge.uky.edu [uknowledge.uky.edu]

Technical Guide: Binding Affinity and Pharmacological Profile of MRS2179 at the P2Y1 Receptor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding affinity of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) to the P2Y1 receptor. MRS2179 is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor's critical role in physiological processes, particularly platelet aggregation, makes it a significant target for the development of novel anti-thrombotic therapies.[1][3] This document details the quantitative pharmacology of MRS2179, provides in-depth experimental protocols for its characterization, and illustrates the associated P2Y1 signaling pathway.

Quantitative Pharmacology of P2Y1 Receptor Antagonists

The binding affinity and functional potency of MRS2179 have been determined through various in vitro assays. The data presented below summarizes key quantitative parameters, offering a comparative perspective on its pharmacological profile against other notable P2Y1 antagonists. MRS2179 demonstrates high affinity for the P2Y1 receptor, acting as a competitive antagonist with a KB value of approximately 100 nM.[2][4] Its selectivity is evident when compared to its activity at other purinergic receptors, such as P2X1 and P2X3, where its inhibitory concentrations are significantly higher.[2][4]

| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| MRS2179 | Human | Functional Assay | KB | 100 nM | [2][4] |

| MRS2179 | Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 nM | [5] |

| MRS2179 | Human | Radioligand Binding ([33P]MRS2179) | Kd | 109 nM | [6] |

| MRS2179 | Human | Inositol Phosphate Accumulation | KB | 177 nM | |

| MRS2179 | - | P2X1 Receptor Assay | IC50 | 1.15 µM | [2][4] |

| MRS2179 | - | P2X3 Receptor Assay | IC50 | 12.9 µM | [2][4] |

| MRS2500 | Human | Radioligand Binding | Ki | 0.78 nM | [7] |

| MRS2500 | Human | Platelet Aggregation | IC50 | 0.95 nM | [7] |

| A3P5P | Turkey | Inositol Phosphate Accumulation | pKB | 6.46 |

Experimental Protocols

Accurate characterization of P2Y1 receptor antagonists relies on robust and detailed methodologies. The following sections provide step-by-step protocols for key experimental assays used to determine the binding and functional properties of compounds like MRS2179.

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound (e.g., MRS2179) by measuring its ability to displace a radiolabeled antagonist, such as [3H]MRS2279 or [3H]MRS2500.[1][5]

Materials:

-

Membrane preparations from Sf9, HEK293, or CHO cells stably expressing the human P2Y1 receptor.[1][5]

-

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).[5]

-

Unlabeled test compound (MRS2179).[1]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[1]

-

Wash Buffer: Ice-cold binding buffer.[1]

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]

-

Scintillation cocktail and scintillation counter.[1]

Procedure:

-

Membrane Preparation: Thaw the P2Y1 receptor membrane preparation on ice. Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[1]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Incubation: Incubate the plate for 15-60 minutes at 4°C or for 60 minutes at 30°C with gentle agitation.[5][8]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate the bound from the free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

-

Quantification: Dry the filters and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity bound to the filters using a scintillation counter.[1][9]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This protocol outlines a functional assay to measure changes in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y1 receptor.[1]

-

Cell culture medium (e.g., DMEM with 10% FBS).[1]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

P2Y1 receptor antagonist (MRS2179).

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the P2Y1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[1]

-

Washing: Wash the cells with assay buffer to remove excess dye.[1]

-

Compound Preparation: Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist at a fixed concentration (e.g., its EC80).[1]

-

FLIPR Measurement:

-

Data Acquisition: Monitor the change in fluorescence over time, which reflects the change in intracellular calcium concentration.[1]

-

Data Analysis: The antagonist's potency (IC50) is determined by measuring the inhibition of the agonist-induced calcium signal at different antagonist concentrations.

Visualizations: Signaling and Experimental Logic

The following diagrams illustrate the P2Y1 receptor's signaling cascade and a typical workflow for antagonist characterization.

Caption: P2Y1 Receptor Signaling Pathway.[1][3][10][11]

Caption: Workflow for P2Y1 Antagonist Characterization.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 4. rndsystems.com [rndsystems.com]

- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Platelet - Wikipedia [en.wikipedia.org]

MRS2179: A Technical Guide to its Selectivity for the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of MRS2179, a potent antagonist for the P2Y1 receptor. The document details its binding affinity and functional potency across various P2Y and P2X receptor subtypes, outlines the experimental protocols used for its characterization, and illustrates the key signaling pathways involved.

Executive Summary

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a well-characterized competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in ADP-induced platelet aggregation, making it a significant target for the development of anti-thrombotic agents. The selectivity of MRS2179 for P2Y1 over other P2Y and P2X receptor subtypes is crucial for its utility as a pharmacological tool and as a lead compound in drug discovery. This guide consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes the associated molecular interactions and workflows.

Quantitative Selectivity Profile of MRS2179

The selectivity of MRS2179 has been determined through various in vitro assays, primarily radioligand binding assays and functional assessments such as calcium mobilization. The data consistently demonstrate a significantly higher affinity and potency of MRS2179 for the P2Y1 receptor compared to other related receptors.

Table 1: Antagonist Affinity (Ki/KB) of MRS2179 at P2Y Receptors

| Receptor Subtype | Species | Assay Type | Antagonist Affinity (nM) | Reference |

| P2Y1 | Human | Radioligand Binding | 84 | [1] |

| P2Y1 | --- | --- | KB = 100 | [2][3][4] |

Ki (inhibition constant) and KB (antagonist equilibrium dissociation constant) are measures of the affinity of the antagonist for the receptor.

Table 2: Functional Potency (IC50) of MRS2179 at P2Y and P2X Receptors

| Receptor Subtype | Species | Assay Type | IC50 (µM) | Reference |

| P2Y1 | Rat | EFS-induced relaxation | 3.5 | [4] |

| P2Y1 | Rat | IJP inhibition | 13.1 | [4] |

| P2X1 | --- | --- | 1.15 | [2][3][4] |

| P2X3 | --- | --- | 12.9 | [2][3][4] |

| P2Y2 | --- | Not specified | Inactive | [2][3][4] |

| P2Y4 | --- | Not specified | Inactive | [2][3][4] |

| P2Y6 | --- | Not specified | Inactive | [2][3][4] |

IC50 (half maximal inhibitory concentration) represents the concentration of an antagonist that is required for 50% inhibition of a response in vitro.

As the data indicates, MRS2179 is a potent antagonist of the P2Y1 receptor with nanomolar affinity. In contrast, its potency at P2X1 and P2X3 receptors is in the micromolar range, and it shows no significant activity at P2Y2, P2Y4, and P2Y6 receptors.[2][3][4]

Experimental Protocols

The characterization of MRS2179 selectivity relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the key assays used to determine the affinity and functional potency of P2Y1 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology to determine the binding affinity (Ki) of a test compound (e.g., MRS2179) for the P2Y1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the P2Y1 receptor.

-

Radioligand: [3H]MRS2500 or another suitable P2Y1 antagonist radioligand.

-

Test Compound: MRS2179.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of cell membrane preparation (typically 5-20 µg of protein).

-

50 µL of radioligand at a fixed concentration (typically at or near its Kd).

-

50 µL of the test compound at various concentrations (e.g., 10-10 to 10-5 M) or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (Functional Antagonism)

This protocol describes a functional assay to measure the ability of an antagonist to inhibit the increase in intracellular calcium concentration mediated by P2Y1 receptor activation.

Materials:

-

HEK293 or other suitable cells stably expressing the human P2Y1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

Test Compound: MRS2179.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Plating: Seed the P2Y1-expressing cells into the microplates and grow to confluence.

-

Dye Loading:

-

Remove the culture medium and wash the cells with Assay Buffer.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

After incubation, wash the cells with Assay Buffer to remove excess dye.

-

-

Assay Protocol (in FLIPR):

-

Place the cell plate and compound plates (containing agonist and antagonist solutions) into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the test compound (MRS2179) at various concentrations to the respective wells and incubate for a predetermined time.

-

Initiate the calcium response by adding the P2Y1 agonist at a fixed concentration (e.g., EC80).

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in fluorescence.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Visualizations

To better understand the mechanism of action of MRS2179 and the experimental procedures used for its characterization, the following diagrams have been generated using the Graphviz DOT language.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium.

Experimental Workflow for Determining Antagonist Potency

The following diagram illustrates a typical workflow for determining the IC50 of a P2Y1 antagonist using a calcium mobilization assay.

Conclusion

MRS2179 is a highly selective and potent competitive antagonist of the P2Y1 receptor. The quantitative data from binding and functional assays consistently demonstrate its preferential interaction with P2Y1 over other P2Y and P2X receptor subtypes. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize P2Y1 antagonists. The visualized signaling pathway and experimental workflow offer a clear understanding of the molecular mechanisms and the practical steps involved in the pharmacological evaluation of compounds like MRS2179. This comprehensive information underscores the value of MRS2179 as a critical tool for investigating P2Y1 receptor function and as a foundational molecule for the development of novel anti-thrombotic therapies.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of MRS2179 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator of platelet aggregation and thrombus formation. Consequently, antagonists of this receptor, such as MRS2179, are valuable tools for thrombosis research and hold therapeutic potential as antiplatelet agents. This document details the discovery, chemical synthesis, and pharmacological characterization of MRS2179. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Discovery and Pharmacological Profile

MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, was developed as part of a systematic exploration of adenosine bisphosphate derivatives to identify potent and selective P2Y1 receptor antagonists. The addition of a methyl group at the N6 position of the adenine base was found to be a critical modification that confers potent antagonist activity at the P2Y1 receptor.

MRS2179 is a competitive antagonist of the P2Y1 receptor with a pA2 value of approximately 6.99 and a Kb of around 100-102 nM for the turkey P2Y1 receptor.[1] It exhibits high selectivity for the P2Y1 receptor over other purinergic receptors, including P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[1][2] Its primary mechanism of action is the blockade of ADP-induced platelet aggregation.[1] In vivo studies have demonstrated that MRS2179 prolongs bleeding time in mice, highlighting its potential as an antithrombotic agent.[1]

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of MRS2179 from various in vitro assays.

| Parameter | Receptor | Species | Assay Type | Value | Reference |

| pA2 | P2Y1 | Turkey | Inositol Phosphate Accumulation | 6.99 | [1] |

| Kb | P2Y1 | Turkey | Inositol Phosphate Accumulation | 102 nM | [1] |

| Ki | P2Y1 | Human | Radioligand Binding ([3H]MRS2279) | 84 nM | |

| KB | P2Y1 | Human | Functional Assay | 100 nM | [2] |

| Selectivity Profile (IC50) | |

| Receptor | IC50 (µM) |

| P2X1 | 1.15 |

| P2X3 | 12.9 |

Chemical Synthesis of MRS2179 Tetrasodium

The chemical synthesis of MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is based on the modification of a 2'-deoxyadenosine precursor. The following is a generalized protocol based on the methodologies described by Nandanan et al. in the Journal of Medicinal Chemistry (2000).

Materials:

-

2'-Deoxyadenosine

-

Protecting group reagents (e.g., dimethoxytrityl chloride for 5'-hydroxyl protection, tert-butyldimethylsilyl chloride for 3'-hydroxyl protection)

-

Methylating agent (e.g., methyl iodide)

-

Phosphorylating agent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)

-

Oxidizing agent (e.g., tert-butyl hydroperoxide)

-

Deprotection reagents (e.g., trifluoroacetic acid, tetrabutylammonium fluoride)

-

Purification reagents and columns (e.g., silica gel, HPLC)

-

Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

Protocol:

-

Protection of 2'-Deoxyadenosine:

-

Protect the 5'-hydroxyl group of 2'-deoxyadenosine with a suitable protecting group, such as dimethoxytrityl (DMT), by reacting it with DMT-chloride in anhydrous pyridine.

-

Subsequently, protect the 3'-hydroxyl group with another orthogonal protecting group, like tert-butyldimethylsilyl (TBDMS), using TBDMS-chloride.

-

-

N6-Methylation:

-

Perform the methylation of the exocyclic amino group at the N6 position of the adenine base. This can be achieved by reacting the protected nucleoside with a methylating agent, such as methyl iodide, in the presence of a suitable base.

-

-

Phosphorylation:

-

Selectively deprotect the 5'-hydroxyl group.

-

Perform the first phosphorylation at the 5'-position using a phosphoramidite reagent, followed by oxidation to yield the phosphate.

-

Selectively deprotect the 3'-hydroxyl group.

-

Perform the second phosphorylation at the 3'-position using a similar phosphoramidite-based method, followed by oxidation.

-

-

Deprotection and Purification:

-

Remove all remaining protecting groups from the nucleobase and the phosphate moieties using appropriate deprotection conditions.

-

Purify the resulting N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate by chromatographic techniques, such as HPLC.

-

-

Salt Formation:

-

Convert the purified bisphosphate to its tetrasodium salt by treating it with a sodium source, such as sodium bicarbonate, followed by lyophilization to obtain the final product, MRS2179 tetrasodium.

-

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2500.

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells)

-

[3H]MRS2500 (radioligand)

-

Unlabeled MRS2179 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .

-

In a 96-well plate, add the membrane preparation, varying concentrations of unlabeled MRS2179, and a fixed concentration of [3H]MRS2500.

-

For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of a non-radiolabeled P2Y1 antagonist.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol describes the measurement of ADP-induced platelet aggregation in platelet-rich plasma (PRP) and its inhibition by MRS2179 using light transmission aggregometry.

Materials:

-

Freshly drawn human venous blood collected into 3.2% sodium citrate.

-

ADP (agonist)

-

MRS2179 (antagonist)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.

-

Add a specific concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

The inhibitory effect of MRS2179 is determined by the reduction in the maximum aggregation percentage compared to the control.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179 using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

MRS2179 (antagonist).

-

96- or 384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a plate with MRS2179 at various concentrations and another plate with the P2Y1 agonist.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the MRS2179 solution to the cells and incubate for a specified period.

-

Add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium mobilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade, a typical experimental workflow for antagonist characterization, and the principle of competitive antagonism.

References

- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

MRS2179: A Pharmacological Tool for the Investigation of the P2Y1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, commonly known as MRS2179, is a potent and selective competitive antagonist of the P2Y1 receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a pivotal role in a multitude of physiological processes, most notably platelet aggregation.[1][2] Its critical function in thrombosis has made the P2Y1 receptor a key target for the development of novel anti-thrombotic agents.[1][3] This technical guide provides a comprehensive overview of MRS2179 as a pharmacological tool, detailing its mechanism of action, quantitative pharmacology, experimental protocols for its application, and the underlying P2Y1 signaling pathway.

Mechanism of Action

MRS2179 acts as a competitive antagonist at the P2Y1 receptor.[4] This means it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade.[1] The P2Y1 receptor is coupled to Gq/11 G-proteins.[1] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses like platelet shape change and aggregation.[1][5][6] MRS2179 effectively blocks these events by preventing the initial receptor activation.

Quantitative Pharmacology

The affinity and potency of MRS2179 have been characterized in various in vitro systems. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity and Potency of MRS2179 at the P2Y1 Receptor

| Parameter | Species | Receptor | Value | Reference |

| KB | - | P2Y1 | 100 nM | [4] |

| KB | Human | P2Y1 | 0.177 µM | [7] |

| Ki | Turkey | P2Y1 | ~100 nM | [7] |

| Ki | - | P2Y1 | 84 nM | [8] |

| pA2 | Turkey | P2Y1 | 6.99 | [7] |

| Kd | Human | P2Y1 | 109 ± 18 nM | [9] |

Table 2: Selectivity Profile of MRS2179

| Receptor | IC50 | Reference |

| P2X1 | 1.15 µM | [4] |

| P2X3 | 12.9 µM | [4] |

| P2X2 | > 10 µM (Inactive) | [4] |

| P2X4 | > 10 µM (Inactive) | [4] |

| P2Y2 | > 10 µM (Inactive) | [4] |

| P2Y4 | > 10 µM (Inactive) | [4] |

| P2Y6 | > 10 µM (Inactive) | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonism by MRS2179. The following sections provide step-by-step protocols for key experimental assays.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).[2][7]

Materials:

-

Freshly drawn human venous blood

-

Acid-citrate-dextrose (ACD) or sodium citrate anticoagulant

-

Adenosine diphosphate (ADP)

-

MRS2179

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Platelet-Poor Plasma (PPP) Preparation:

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[1]

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[1]

-

Pre-warm the PRP samples to 37°C.[7]

-

Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).[7]

-

Place the cuvette in the aggregometer and establish a baseline reading.[7]

-

Add a submaximal concentration of ADP to induce aggregation.[7]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).[7]

-

Data Analysis:

-

Quantify the maximum aggregation percentage for each condition.[7]

-

Plot a dose-response curve for MRS2179 inhibition and calculate the IC₅₀ value.[7]

Protocol 2: Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179.[10][11]

Materials:

-

Cells stably expressing the P2Y1 receptor (e.g., HEK293, CHO, or astrocytes)[1][12]

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[1]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[1]

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)[1]

-

MRS2179

-

Fluorometric imaging system (e.g., FLIPR or fluorescence microscope)[1]

Procedure:

-

Cell Preparation:

-

Seed the P2Y1-expressing cells into appropriate culture plates or coverslips and culture overnight.[1]

-

-

Dye Loading:

-

Prepare a dye-loading solution by dissolving the calcium-sensitive dye in assay buffer.[1]

-

Remove the culture medium and add the dye-loading solution to the cells.[1]

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow for dye uptake.[1]

-

Wash the cells with assay buffer to remove excess dye.[1]

-

-

Calcium Measurement:

Data Analysis:

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.

-

Calculate the IC50 value from the dose-response curve of MRS2179 inhibition.[1]

Protocol 3: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of MRS2179 for the P2Y1 receptor.[13][14]

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor[13][8]

-

Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500 or [³³P]MRS2179)[1][15]

-

Unlabeled MRS2179

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)[1]

-

Wash buffer (ice-cold)[1]

-

Glass fiber filters[1]

-

Scintillation cocktail[1]

-

Vacuum filtration manifold[1]

-

Scintillation counter[1]

Procedure:

-

Assay Setup:

-

In a multi-well plate, combine the P2Y1 receptor membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled MRS2179 in binding buffer.[1]

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled P2Y1 antagonist).[13]

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[13]

-

-

Filtration and Washing:

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of unlabeled MRS2179.

-

Determine the IC50 value from the competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[1]

Applications in Research and Drug Development

MRS2179 is an invaluable tool for a range of in vitro and in vivo studies:

-

Dissecting Platelet Activation Pathways: By selectively blocking the P2Y1 receptor, researchers can differentiate its contribution to platelet activation from that of the P2Y12 receptor.[7]

-

Antiplatelet Drug Development: MRS2179 serves as a reference compound for the development and characterization of new P2Y1 receptor antagonists with therapeutic potential.[3][7]

-

Investigating P2Y1 Function in Other Tissues: The P2Y1 receptor is expressed in various tissues beyond platelets, including smooth muscle cells, neurons, and astrocytes.[10][12][16] MRS2179 can be used to elucidate the role of this receptor in diverse physiological and pathophysiological processes, such as neurotransmission, inflammation, and vascular remodeling.[10][16][17]

Conclusion

N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its utility as a pharmacological tool is well-established, enabling detailed investigation of P2Y1 receptor signaling and function in a wide array of experimental settings. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to understand the multifaceted roles of the P2Y1 receptor and to develop novel therapeutics targeting this important GPCR.

References

- 1. benchchem.com [benchchem.com]

- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Platelet - Wikipedia [en.wikipedia.org]

- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of Purinergic Receptor P2Y1 in Spatiotemporal Ca2+ Dynamics in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MRS2179 in Blocking ADP-Induced Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS2179, a selective antagonist of the P2Y1 purinergic receptor, and its role in the inhibition of adenosine diphosphate (ADP)-induced platelet activation. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the underlying signaling pathways.

Introduction to MRS2179 and Platelet Activation

Adenosine diphosphate (ADP) is a crucial signaling molecule in hemostasis and thrombosis, acting as a potent platelet agonist. Upon release from dense granules of activated platelets, ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3][4] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[2][5][6] The P2Y12 receptor, coupled to Gi, mediates the amplification and stabilization of the aggregation response.[2][7]

MRS2179 (N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate) is a competitive and selective antagonist of the P2Y1 receptor.[8][9][10] By blocking the P2Y1 receptor, MRS2179 effectively inhibits the initial phase of ADP-induced platelet activation, including shape change, calcium mobilization, and subsequent aggregation, without affecting the P2Y12-mediated inhibition of adenylyl cyclase.[8][11][12] This makes MRS2179 an invaluable tool for dissecting the specific contributions of the P2Y1 receptor to platelet function and a reference compound in the development of novel antiplatelet therapies.[13]

Quantitative Data on MRS2179 Activity

The efficacy of MRS2179 as a P2Y1 receptor antagonist has been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data from studies on human platelets.

Table 1: Binding Affinity of MRS2179 for the Human Platelet P2Y1 Receptor

| Parameter | Value | Radioligand Used | Reference |

| Kd (dissociation constant) | 109 ± 18 nM | [33P]MRS2179 | [8][11] |

| Number of Binding Sites | 134 ± 8 sites/platelet | [33P]MRS2179 | [8][11][12] |

| KB (antagonist equilibrium constant) | 100 nM | - | [9][10] |

| Ki (inhibition constant) | 84 nM | [3H]MRS2279 | [14] |

Table 2: Inhibitory Potency of MRS2179 on ADP-Induced Platelet Responses

| Parameter | Agonist | Value | Species | Reference |

| IC50 (Platelet Aggregation) | ADP (3 µM) | ~10 µM | Human | [15] |

| IC50 (Ca2+ Mobilization) | ADP (3 µM) | 40.8 ± 12.3 µM | Human | [8] |

| pIC50 (Platelet Aggregation) | 2MeSADP | 6.21 ± 0.20 | Human | [15] |

| IC50 (vs P2X1 receptor) | - | 1.15 µM | Rat | [9][10] |

| IC50 (vs P2X3 receptor) | - | 12.9 µM | Rat | [9][10] |

Signaling Pathways in ADP-Induced Platelet Activation and MRS2179 Inhibition

ADP-induced platelet activation is a complex process involving multiple signaling cascades. The following diagrams illustrate the P2Y1 receptor-mediated pathway and the mechanism of inhibition by MRS2179.

References

- 1. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rndsystems.com [rndsystems.com]

- 10. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 11. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

MRS2179 Tetrasodium: A Comprehensive Technical Guide for Investigating Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the quantitative pharmacology of MRS2179, provides detailed experimental protocols for its characterization, and elucidates the P2Y1 signaling pathway, making it an essential resource for researchers investigating purinergic signaling and its role in various physiological and pathological processes.

Introduction to MRS2179 and the P2Y1 Receptor

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate tetrasodium salt, is a highly selective and competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[2] This receptor plays a crucial role in a variety of physiological processes, most notably in platelet aggregation, where its activation leads to platelet shape change and the initial phase of aggregation.[2][3][4] Consequently, the P2Y1 receptor has emerged as a key target for the development of novel anti-thrombotic therapies, and MRS2179 serves as a valuable pharmacological tool for studying its function.[2]

Quantitative Pharmacological Data

The potency and selectivity of MRS2179 have been characterized in various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.

Table 1: Potency of MRS2179 at the P2Y1 Receptor

| Parameter | Species | Receptor | Value | Reference(s) |

| KB | Turkey | P2Y1 | 100 nM | [1] |

| Ki | Turkey | P2Y1 | ~100 nM | [5] |

| pA2 | Turkey | P2Y1 | 6.99 | [5] |

| Kd | Human | P2Y1 | 109 ± 18 nM | [3][6] |

| IC50 | Rat (Colon) | P2Y1 | 3.5 µM | [7] |

Table 2: Selectivity Profile of MRS2179

| Receptor | IC50 | Reference(s) |

| P2X1 | 1.15 µM | [1] |

| P2X3 | 12.9 µM | [1] |

| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | [1] |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 family of G-proteins.[8] Upon activation by ADP, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This cascade of events ultimately leads to various cellular responses, including platelet shape change and aggregation.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following are detailed protocols for key experiments used to investigate the activity of MRS2179.

In Vitro Platelet Aggregation Assay

This assay measures the ability of MRS2179 to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Materials:

-

Freshly drawn human venous blood

-

3.2% Sodium citrate (anticoagulant)

-

Adenosine diphosphate (ADP)

-

MRS2179 tetrasodium

-

Saline solution (0.9% NaCl)

-

Platelet aggregometer

-

Cuvettes with stir bars

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet-Poor Plasma (PPP) Preparation:

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. PPP is used to set 100% aggregation.

-

-

Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.

-

Add a submaximal concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Plot a dose-response curve for MRS2179 inhibition and calculate the IC50 value.[5]

-

Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration in P2Y1-expressing cells in response to receptor activation and its inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 or other suitable cells stably expressing the human P2Y1 receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM or a similar calcium-sensitive dye

-

MRS2179 tetrasodium

-

ADP or other P2Y1 agonist

-

96- or 384-well black-walled, clear-bottom assay plates

-

FLIPR instrument

Procedure:

-

Cell Plating:

-

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

FLIPR Measurement:

-

Prepare a compound plate containing various concentrations of MRS2179 and an agonist plate with a fixed concentration of ADP (e.g., EC80).

-

Place the cell plate and the compound/agonist plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the MRS2179 solution to the cells and incubate for a specified period.

-

Add the ADP solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis:

-

The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization.

-

Calculate the IC50 value from the concentration-response curve.[2]

-

Radioligand Binding Assay

This competitive binding assay determines the affinity of MRS2179 for the P2Y1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [33P]MRS2179 or [3H]MRS2500.[3][6]

Materials:

-

Membrane preparations from cells expressing the P2Y1 receptor

-

Radiolabeled P2Y1 antagonist (e.g., [33P]MRS2179)

-

Unlabeled MRS2179

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the P2Y1 receptor membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of unlabeled MRS2179.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled MRS2179.

-

Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.[2]

-

Experimental Workflow for P2Y1 Antagonist Characterization

The characterization of a novel P2Y1 antagonist like MRS2179 typically follows a structured workflow, progressing from initial binding studies to functional assays and finally to more complex cellular and in vivo models.

Conclusion

MRS2179 tetrasodium is a powerful and selective tool for the investigation of P2Y1 receptor-mediated purinergic signaling. Its well-characterized pharmacological profile and the availability of robust experimental protocols make it an invaluable reagent for researchers in academia and the pharmaceutical industry. This guide provides the essential technical information required to effectively utilize MRS2179 in studies aimed at understanding the role of the P2Y1 receptor in health and disease and in the development of novel therapeutics targeting this important receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structural Ballet of P2Y1 Receptor Antagonism: An In-depth Guide to MRS2179 Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of MRS2179 analogues, a critical class of competitive antagonists for the P2Y1 purinergic receptor. A thorough understanding of these relationships is paramount for the rational design of novel antiplatelet and antithrombotic therapies. This document details the quantitative pharmacology of key MRS2179 analogues, provides granular experimental methodologies for their characterization, and visually elucidates the associated signaling pathways and experimental workflows.

Quantitative Pharmacology of MRS2179 Analogues

The potency and selectivity of MRS2179 and its derivatives are intrinsically linked to specific structural modifications. The N6-methyl group on the adenine ring and the bisphosphate moiety are fundamental for high-affinity binding and antagonist activity at the P2Y1 receptor.[1] Alterations to the ribose ring and substitutions on the adenine base have led to the development of analogues with significantly enhanced potency.

The following table summarizes the quantitative data for MRS2179 and several key analogues, providing a clear comparison of their pharmacological profiles.

| Compound | Modification from MRS2179 | Ki (nM) | IC50 (nM) | EC50 (nM) | Receptor Specificity | Reference |

| MRS2179 | - | 84 - 102 | - | 330 (antagonist) | Selective for P2Y1 over P2X1, P2X3, P2Y2, P2Y4, P2Y6, and P2Y12 | [1][2][3] |

| MRS2216 | 2'-deoxyribose 3',5'-bisphosphate derivative | - | - | 210 (antagonist) | Potent and selective P2Y1 antagonist | [2] |

| MRS2279 | 2-Chloro, (N)-methanocarba substitution | 13 | 51.6 | - | Highly potent and selective P2Y1 antagonist | [1][3][4] |

| MRS2500 | 2-Iodo, N6-methyl-(N)-methanocarba substitution | 0.79 | - | - | Extremely potent and selective P2Y1 antagonist | [5] |

Core Signaling Pathway and Experimental Overview

The P2Y1 receptor, upon activation by its endogenous agonist adenosine diphosphate (ADP), couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger an increase in intracellular calcium concentration and activate protein kinase C (PKC), respectively, culminating in platelet shape change and aggregation. MRS2179 and its analogues act as competitive antagonists, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this signaling pathway.

A systematic approach is employed to characterize the SAR of MRS2179 analogues. This workflow integrates chemical synthesis with a battery of in vitro assays to determine the potency, selectivity, and functional effects of each new compound.

References

- 1. Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of MRS2179 Tetrasodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MRS2179 tetrasodium, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator of platelet aggregation and a promising target for novel anti-thrombotic therapies. This document details the quantitative pharmacology of MRS2179, provides in-depth experimental protocols for its characterization, and elucidates the associated signaling pathways.

Quantitative Pharmacology of MRS2179

MRS2179 is a derivative of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[1][2][3] It acts as a competitive antagonist at the P2Y1 receptor, thereby inhibiting ADP-induced platelet activation and aggregation.[1][4][5] The following table summarizes the key quantitative data for MRS2179, providing a comparative overview of its pharmacological profile.

| Parameter | Value | Species | Receptor Source/Assay Type | Reference |

| Kb | 100 nM | - | Functional Assay | [6] |

| Kb | 102 nM | Turkey | P2Y1 Receptor | [4][7] |

| pA2 | 6.99 | Turkey | P2Y1 Receptor | [4][7] |

| Kd | 109 ± 18 nM | Human | Washed Platelets ([33P]MRS2179 binding) | [2][3][8] |

| Ki | 84 nM | Human | Recombinant P2Y1 Receptor ([3H]MRS2279 binding) | [9] |

| IC50 | 1.15 µM | - | P2X1 Receptor | [4][6][7][10] |

| IC50 | 12.9 µM | - | P2X3 Receptor | [4][6][7][10] |

MRS2179 demonstrates selectivity for the P2Y1 receptor over other purinergic receptors, including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[4][6][7][10]

Core Signaling Pathway and Experimental Logic

The following diagrams illustrate the P2Y1 receptor signaling cascade, the experimental workflow for characterizing MRS2179, and its selectivity profile.

P2Y1 Receptor Signaling Pathway

Experimental workflow for MRS2179 characterization.

Selectivity profile of MRS2179.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of P2Y1 receptor antagonists like MRS2179. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2279 or [33P]MRS2179.

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

-

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).

-

Unlabeled MRS2179 tetrasodium.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Thaw the P2Y1 receptor membrane preparation on ice.

-

Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well .

-

In a 96-well plate, add the following in order:

-

100 µL of membrane suspension.

-

50 µL of Binding Buffer with or without varying concentrations of unlabeled MRS2179.

-

50 µL of radiolabeled antagonist at a fixed concentration (typically at or below its Kd value).

-

-

To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation by an agonist (e.g., ADP) and its inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

MRS2179 tetrasodium.

-

96- or 384-well black-walled, clear-bottom assay plates.

-

FLIPR instrument.

Procedure:

-

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

During the incubation, prepare serial dilutions of MRS2179 and a fixed concentration of the P2Y1 agonist in Assay Buffer in separate compound plates.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the MRS2179 solution to the cells and incubate for a specified period (e.g., 15-30 minutes).

-

Add the agonist solution to initiate the calcium response.

-

Monitor the change in fluorescence over time.

-

The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 value is calculated from the concentration-response curve.

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179.

Materials:

-

Freshly drawn human venous blood collected into sodium citrate anticoagulant.

-

ADP (agonist).

-

MRS2179 tetrasodium.

-

Saline solution.

-

Platelet aggregometer.

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add MRS2179 or a vehicle control to the PRP and incubate for a few minutes.

-

Add a specific concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

The inhibitory effect of MRS2179 is quantified by the reduction in the maximum aggregation percentage compared to the control. An IC50 value can be determined by testing a range of MRS2179 concentrations.

References

- 1. P2Y receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]